molecular formula C11H11ClO2 B2508646 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 1517603-33-6

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2508646
CAS No.: 1517603-33-6
M. Wt: 210.66
InChI Key: VOKNTOGPWOSSAQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is a synthetically versatile cyclobutane-based carboxylic acid derivative. The cyclobutane ring provides significant conformational constraint, a property that is strategically leveraged in medicinal chemistry to enhance binding specificity toward biological targets and modulate the pharmacokinetic profiles of drug candidates . This compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures. Its structure, featuring a carboxylic acid handle and an aromatic chlorophenyl group, allows for diverse chemical transformations, including amide coupling, esterification, and further functionalization of the core scaffold . Scientific research into analogous chlorophenylcyclobutane carboxylic acids has indicated potential applications across multiple disciplines. In chemistry, they are utilized as key intermediates. In biology and medicine, such conformationally constrained compounds are investigated for their potential biological activities, which may include anticancer and anti-inflammatory properties, as suggested by studies on related structures . Researchers employ this compound exclusively for in-vitro studies in controlled laboratory settings. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(2-chlorophenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-4-2-1-3-8(10)7-5-6-9(7)11(13)14/h1-4,7,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKNTOGPWOSSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2-chlorophenylacetylene with ethylene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include elevated temperatures and pressures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and chlorine atom can participate in hydrophobic interactions and halogen bonding, respectively, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Hazards/Notes
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid (N/A) C₁₁H₁₁ClO₂ 210.65 -COOH at C1; 2-Cl-C₆H₄ at C1 Not reported Harmful via inhalation, skin, or ingestion
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (50921-39-6) C₁₁H₁₁ClO₂ 210.65 -COOH at C1; 4-Cl-C₆H₄ at C1 80–82 No hazards specified
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (1511861-89-4) C₁₁H₁₀ClFO₂ 228.65 -COOH at C1; 4-Cl, 2-F-C₆H₃ at C2 Not reported No hazards specified
1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid (1521985-98-7) C₁₂H₁₃ClO₂ 224.68 -COOH at C1; 2-Cl-C₆H₄ at C1; -CH₃ at C2 Not reported No hazards specified
1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid (2060021-08-9) C₁₃H₁₆FNO₂ 237.27 -COOH at C1; 2-F-C₆H₄; -NH₂-CH(CH₂C₆H₄F) Not reported No hazards specified

Key Observations:

The 4-chloro-2-fluorophenyl analog adds electronegativity and steric bulk, which may enhance dipole interactions and affect solubility.

Functional Group Modifications: The methyl group in the 2-methylcyclobutane derivative increases hydrophobicity and molecular weight (224.68 g/mol) compared to the parent compound.

Thermal Properties :

  • Only 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid reports a melting point (80–82°C), suggesting higher crystallinity than analogs lacking para-substituents.

Hazard Profile: The 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid analog is explicitly noted as toxic via multiple exposure routes, whereas hazards for other compounds remain uncharacterized in the provided data.

Biological Activity

2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}ClO2_2. The compound features a cyclobutane ring with a carboxylic acid functional group and a chlorophenyl substituent, which contributes to its biological activity through various interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The phenyl ring contributes to hydrophobic interactions, enhancing the compound's affinity for lipid membranes.
  • Halogen Bonding : The chlorine atom can participate in halogen bonding, which may stabilize interactions with protein targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various compounds against Mycobacterium tuberculosis, it was noted that several derivatives showed significant inhibition of bacterial growth. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cytotoxic effects on the bacteria.

CompoundMIC (µM)Activity
This compound<20Inhibitory against M. tuberculosis
Other analogsVariousVarying degrees of activity

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. These studies typically employ assays such as MTT or IC50 calculations to determine the compound's effectiveness.

Cell LineIC50 (µM)Selectivity Index
HepG2 (liver cancer)>40High
A549 (lung cancer)<10Moderate
K562 (leukemia)20.9–35.5Low

The selectivity index indicates that while the compound is effective against certain cancer cells, it may exhibit lower toxicity towards normal cells, making it a candidate for further development.

Case Studies and Research Findings

  • High-Throughput Screening : A recent study screened a library of compounds for activity against Mycobacterium tuberculosis. Among the hits, this compound was identified as having an MIC <20 µM, indicating potent activity against this pathogen .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the cyclobutane ring or the chlorophenyl group can enhance or diminish biological activity. This highlights the importance of structural integrity in maintaining efficacy against target organisms .
  • Therapeutic Potential : Due to its promising activity profile, this compound is being explored as a lead compound for drug development aimed at treating bacterial infections and certain cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via hydrolysis of its carbonyl chloride precursor, 1-(2-Chlorophenyl)cyclobutane-1-carbonyl chloride, under controlled basic conditions (e.g., aqueous NaOH or KOH). This method is analogous to the hydrolysis of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride, which produces the corresponding carboxylic acid with high purity .
  • Optimization : Reaction parameters such as temperature (20–25°C), pH (9–11), and solvent polarity (aqueous THF or ethanol) should be systematically varied to maximize yield. Monitoring by thin-layer chromatography (TLC) or HPLC is advised to track reaction progress.
PrecursorReaction ConditionsYield RangeReference
Carbonyl chloride derivativeHydrolysis (aq. base)70–85%
Cyclobutane esterAcidic/alkaline cleavage60–75%

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the cyclobutane ring geometry and substituent positions. For example, coupling constants in 1^1H NMR can distinguish cis/trans isomerism in the cyclobutane ring .
  • X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental data to structurally similar compounds, such as 2-(2-Methoxyphenyl)acetic acid, which has documented crystallographic parameters (space group, unit cell dimensions) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected ~224.68 g/mol for C11_{11}H11_{11}ClO2_2) and detect impurities .

Q. What safety protocols are critical when handling this compound?

  • Exposure Controls : Use fume hoods and wear NIOSH-approved PPE (gloves, goggles, lab coats) to minimize inhalation or skin contact. Related cyclobutane derivatives require strict adherence to general laboratory safety practices due to potential irritancy .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific antidote is reported, but symptomatic treatment is recommended .

Advanced Research Questions

Q. How does the position of substituents on the phenyl ring (e.g., 2-chloro vs. 4-chloro) influence the compound’s reactivity and biological activity?

  • Steric/Electronic Effects : The 2-chloro substituent introduces steric hindrance near the cyclobutane ring, potentially slowing nucleophilic attacks on the carboxylic acid group compared to 4-chloro analogs. Electronic effects (e.g., electron-withdrawing Cl) may enhance acidity (pKa ~3.5–4.0), as seen in structurally related 2-(4-Chlorophenyl)succinic acid (LogP: 1.98) .
  • Biological Relevance : Fluorinated analogs, such as 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, show altered binding affinities in enzyme inhibition assays, suggesting substituent position impacts target interactions .

Q. What computational strategies can predict the compound’s stereochemical outcomes in asymmetric synthesis?

  • Molecular Modeling : Density Functional Theory (DFT) calculations can optimize transition states for cyclobutane ring formation. For example, the stereochemistry of rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid was validated using B3LYP/6-31G* basis sets .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase enzymes), leveraging data from similar compounds like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?

  • Case Study : Discrepancies in hydrolysis yields (e.g., 70% vs. 85%) may arise from solvent purity or base concentration. Reproduce experiments using standardized conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with multiple techniques (e.g., 1^1H NMR, IR for functional group confirmation) .
  • Data Harmonization : Compare results to peer-reviewed databases like PubChem, which provide computational and experimental spectra for validation .

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